molecular formula C24H17N3O3 B2563888 N-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)isonicotinamide CAS No. 309938-99-6

N-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)isonicotinamide

Cat. No.: B2563888
CAS No.: 309938-99-6
M. Wt: 395.418
InChI Key: HJZVVGUFOGSDAM-UHFFFAOYSA-N
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Description

N-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)isonicotinamide is a useful research compound. Its molecular formula is C24H17N3O3 and its molecular weight is 395.418. The purity is usually 95%.
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Properties

IUPAC Name

N-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3/c28-22(13-9-11-25-12-10-13)26-27-23(29)20-18-14-5-1-2-6-15(14)19(21(20)24(27)30)17-8-4-3-7-16(17)18/h1-12,18-21H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZVVGUFOGSDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)NC(=O)C6=CC=NC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)isonicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's structure features a tetrahydro-epipyrroloanthracene core with dioxo and isonicotinamide functionalities. Its molecular formula is C24H23N2O4C_{24}H_{23}N_{2}O_{4} with a molecular weight of approximately 389.44 g/mol. The presence of multiple functional groups suggests diverse reactivity and biological activity potential.

Key Structural Features

FeatureDescription
Molecular FormulaC24H23N2O4
Molecular Weight389.44 g/mol
Functional GroupsDioxo, tetrahydro, isonicotinamide
CAS Number475100-30-2

Anticancer Properties

Research indicates that derivatives of similar structures to this compound exhibit anticancer properties. Specifically, studies have shown that compounds with similar motifs can induce apoptosis in various cancer cell lines such as breast, lung, and colon cancers.

Case Study: Induction of Apoptosis

In a study examining the effects of related compounds on cancer cells:

  • Cell Lines Used : MCF-7 (breast), A549 (lung), and HCT116 (colon).
  • Findings : Significant induction of apoptosis was observed at concentrations above 10 µM after 24 hours of exposure.

The underlying mechanisms through which these compounds exert their anticancer effects may involve:

  • Inhibition of Cell Proliferation : Compounds may interfere with cell cycle progression.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and cell death.

Xanthine Oxidase Inhibition

Another area of interest is the inhibition of xanthine oxidase (XO), an enzyme involved in purine metabolism. Isonicotinamide derivatives have been identified as potential XO inhibitors .

Structure-Activity Relationship (SAR)

Through structure-based drug design (SBDD), researchers have optimized the activity of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives. The most potent compound demonstrated an IC50 value of 0.031 μM against XO, significantly lower than the control .

Comparative Biological Activity

The compound's biological activities can be compared with other structurally similar compounds:

Compound NameBiological ActivityIC50 Value
N-(3-cyano-4-((2-cyanobenzyl)oxy)phenyl)isonicotinamideXanthine oxidase inhibitor0.312 μM
N-(4-methoxyphenyl)acetamideAntimicrobial propertiesNot specified
N-(2-chloro-4-(12,14-dioxo...)phenyl)acetamidePotential anticancer propertiesNot specified

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